![molecular formula C5H6ClN3O B1421564 2-(4-Chloro-1H-pyrazol-1-yl)acetamide CAS No. 1006506-31-5](/img/structure/B1421564.png)
2-(4-Chloro-1H-pyrazol-1-yl)acetamide
Overview
Description
“2-(4-Chloro-1H-pyrazol-1-yl)acetamide” is a heterocyclic compound that belongs to the pyrazole family . It has been studied for its potential in various biological activities. For instance, a library of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives were designed and synthesized as VEGFR-2 inhibitors based on scaffold hopping strategy .
Synthesis Analysis
The synthesis of 2-(4-Chloro-1H-pyrazol-1-yl)acetamide and its derivatives often involves scaffold hopping strategies . In one study, a library of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives were designed and synthesized as VEGFR-2 inhibitors .
Molecular Structure Analysis
The molecular structure of 2-(4-Chloro-1H-pyrazol-1-yl)acetamide is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic moiety . The pyrazole ring is an important structural feature that contributes to the compound’s biological activity .
Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as 2-(4-Chloro-1H-pyrazol-1-yl)acetamide, have been recognized for their potent antileishmanial and antimalarial activities. A study has shown that these compounds can have a desirable fitting pattern in the active site of target enzymes, characterized by lower binding free energy, indicating potential effectiveness in inhibiting the growth of parasites responsible for leishmaniasis and malaria .
Anti-tubercular Agents
These compounds have also been designed as promising anti-tubercular agents. Through a combination of in silico design, QSAR-driven virtual screening, synthesis, and experimental evaluation, analogues of this compound have shown potential as treatments against tuberculosis .
Antitumor Potential
Research has indicated that pyrazole-containing compounds exhibit antitumor potential against various cell lines. Synthesized analogues have been evaluated for their effectiveness against cancer cell lines such as MCF-7 (breast cancer) and CaCo-2 (colon cancer), using standard drugs like Fluorouracil as a comparison point .
Synthesis of Novel Heterocyclic Compounds
The compound is also used in the synthesis of novel heterocyclic compounds. These synthesized compounds are then tested for various therapeutic potentials, including antitumor activities .
Future Directions
The future directions for research on 2-(4-Chloro-1H-pyrazol-1-yl)acetamide and its derivatives could involve further exploration of their biological activities and potential therapeutic applications. For instance, further studies could investigate their potential as VEGFR-2 inhibitors . Additionally, more research could be conducted to better understand their mechanism of action .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
For instance, some pyrazole derivatives have been found to exhibit antitumor potential against different cell lines .
Biochemical Pathways
Given the broad range of biological activities exhibited by similar compounds, it is plausible that multiple pathways could be affected .
Pharmacokinetics
The compound’s solubility and other physical properties suggest that it may have favorable bioavailability .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Like other chemical compounds, its activity and stability could potentially be influenced by factors such as temperature, ph, and the presence of other substances .
properties
IUPAC Name |
2-(4-chloropyrazol-1-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O/c6-4-1-8-9(2-4)3-5(7)10/h1-2H,3H2,(H2,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGZSCYGDOUEKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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